Cas no 1632161-08-0 (tert-butyl (2E)-3-(1H-indol-5-yl)prop-2-enoate)

Tert-butyl (2E)-3-(1H-indol-5-yl)prop-2-enoate is a synthetic intermediate widely used in organic and medicinal chemistry. Its key structural features include an indole moiety and an α,β-unsaturated ester, making it valuable for constructing biologically active compounds, particularly in drug discovery. The tert-butyl ester group enhances solubility and stability, facilitating handling and storage. The conjugated double bond allows for further functionalization via Michael additions or cross-coupling reactions. This compound is particularly useful in the synthesis of indole-based pharmaceuticals, agrochemicals, and materials. Its well-defined reactivity and purity make it a reliable building block for researchers developing novel heterocyclic derivatives.
tert-butyl (2E)-3-(1H-indol-5-yl)prop-2-enoate structure
1632161-08-0 structure
Product name:tert-butyl (2E)-3-(1H-indol-5-yl)prop-2-enoate
CAS No:1632161-08-0
MF:C15H17NO2
MW:243.300984144211
CID:5608213
PubChem ID:132539662

tert-butyl (2E)-3-(1H-indol-5-yl)prop-2-enoate Chemical and Physical Properties

Names and Identifiers

    • EN300-844878
    • J3.593.584C
    • (E)-3-(1H-Indole-5-yl)acrylic acid tert-butyl ester
    • 1632161-08-0
    • tert-butyl (2E)-3-(1H-indol-5-yl)prop-2-enoate
    • Inchi: 1S/C15H17NO2/c1-15(2,3)18-14(17)7-5-11-4-6-13-12(10-11)8-9-16-13/h4-10,16H,1-3H3/b7-5+
    • InChI Key: WACCSVVCIGUDCO-FNORWQNLSA-N
    • SMILES: O(C(/C=C/C1C=CC2=C(C=CN2)C=1)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 243.125928785g/mol
  • Monoisotopic Mass: 243.125928785g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 330
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 42.1Ų

tert-butyl (2E)-3-(1H-indol-5-yl)prop-2-enoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-844878-5.0g
tert-butyl (2E)-3-(1H-indol-5-yl)prop-2-enoate
1632161-08-0 95%
5.0g
$2277.0 2024-05-21
Enamine
EN300-844878-0.5g
tert-butyl (2E)-3-(1H-indol-5-yl)prop-2-enoate
1632161-08-0 95%
0.5g
$754.0 2024-05-21
Enamine
EN300-844878-1.0g
tert-butyl (2E)-3-(1H-indol-5-yl)prop-2-enoate
1632161-08-0 95%
1.0g
$785.0 2024-05-21
Enamine
EN300-844878-10.0g
tert-butyl (2E)-3-(1H-indol-5-yl)prop-2-enoate
1632161-08-0 95%
10.0g
$3376.0 2024-05-21
Enamine
EN300-844878-2.5g
tert-butyl (2E)-3-(1H-indol-5-yl)prop-2-enoate
1632161-08-0 95%
2.5g
$1539.0 2024-05-21
Enamine
EN300-844878-5g
tert-butyl (2E)-3-(1H-indol-5-yl)prop-2-enoate
1632161-08-0
5g
$2277.0 2023-09-02
Enamine
EN300-844878-0.25g
tert-butyl (2E)-3-(1H-indol-5-yl)prop-2-enoate
1632161-08-0 95%
0.25g
$723.0 2024-05-21
Enamine
EN300-844878-0.1g
tert-butyl (2E)-3-(1H-indol-5-yl)prop-2-enoate
1632161-08-0 95%
0.1g
$691.0 2024-05-21
Enamine
EN300-844878-0.05g
tert-butyl (2E)-3-(1H-indol-5-yl)prop-2-enoate
1632161-08-0 95%
0.05g
$660.0 2024-05-21
Enamine
EN300-844878-10g
tert-butyl (2E)-3-(1H-indol-5-yl)prop-2-enoate
1632161-08-0
10g
$3376.0 2023-09-02

Additional information on tert-butyl (2E)-3-(1H-indol-5-yl)prop-2-enoate

Comprehensive Overview of tert-butyl (2E)-3-(1H-indol-5-yl)prop-2-enoate (CAS No. 1632161-08-0)

tert-butyl (2E)-3-(1H-indol-5-yl)prop-2-enoate (CAS No. 1632161-08-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This ester derivative, featuring an indole moiety, is widely utilized in the synthesis of bioactive molecules, particularly in the development of small-molecule inhibitors and drug intermediates. Its unique structure, combining a tert-butyl ester group with a conjugated prop-2-enoate backbone, makes it a versatile building block in medicinal chemistry.

The compound's CAS number 1632161-08-0 is a critical identifier for researchers seeking high-purity reagents for targeted drug discovery. Recent trends in AI-driven drug design and computational chemistry have amplified interest in such intermediates, as they enable rapid prototyping of novel therapeutic agents. Notably, tert-butyl (2E)-3-(1H-indol-5-yl)prop-2-enoate has been explored in the context of kinase inhibition, a hot topic in oncology research, where indole-based scaffolds are prized for their binding affinity.

From a synthetic perspective, this compound exemplifies the growing demand for fragment-based drug discovery (FBDD) tools. Its E-configuration (trans double bond) ensures structural rigidity, a desirable trait for molecular docking studies. Laboratories focusing on high-throughput screening often prioritize CAS 1632161-08-0 due to its compatibility with parallel synthesis techniques and click chemistry applications.

Environmental and regulatory considerations also play a role in its adoption. Unlike many traditional intermediates, tert-butyl (2E)-3-(1H-indol-5-yl)prop-2-enoate aligns with green chemistry principles, as its synthesis typically avoids heavy metal catalysts. This aligns with the pharmaceutical industry's shift toward sustainable manufacturing—a key concern for ESG-focused investors.

Analytical characterization of this compound involves advanced techniques like HPLC-MS and NMR spectroscopy, with particular emphasis on confirming the 2E stereochemistry. Researchers frequently search for "CAS 1632161-08-0 solubility" or "tert-butyl indole prop-2-enoate stability," reflecting practical concerns about storage conditions and solvent compatibility. The compound's stability in DMSO makes it particularly useful for biological assays.

In the broader context of precision medicine, derivatives of tert-butyl (2E)-3-(1H-indol-5-yl)prop-2-enoate are being investigated for personalized therapeutics, especially in modulating protein-protein interactions (PPIs). The indole nucleus's ability to participate in π-stacking and hydrogen bonding makes it invaluable for designing allosteric modulators, a frontier in drug development.

Supply chain professionals note increasing demand for this material under GMP-grade conditions, driven by preclinical studies requiring stringent quality controls. Patent landscapes reveal its use in proprietary cancer immunotherapy formulations, though specific applications remain confidential due to competitive pressures in biopharma R&D.

For synthetic chemists, troubleshooting guides for "tert-butyl (2E)-3-(1H-indol-5-yl)prop-2-enoate synthesis scale-up" are frequently accessed resources. The compound's purification challenges (e.g., column chromatography optimization) are well-documented in organic chemistry forums, highlighting the need for standardized protocols.

Emerging applications in proteolysis-targeting chimeras (PROTACs) further cement the relevance of CAS 1632161-08-0. Its structural features enable conjugation with E3 ligase ligands, making it a candidate for next-generation targeted protein degradation platforms—a field experiencing exponential growth since 2020.

In summary, tert-butyl (2E)-3-(1H-indol-5-yl)prop-2-enoate represents a convergence point between traditional medicinal chemistry and cutting-edge therapeutic modalities. Its dual utility as a synthetic intermediate and a pharmacophore ensures sustained relevance across multiple stages of the drug development pipeline.

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